In Vitro ALK5 Inhibitory Potency
ALK5-IN-29 demonstrates sub-10 nM inhibitory activity against ALK5 . This represents a >5.6-fold increase in potency compared to the widely used tool compound SB-431542 (IC50 = 94 nM), and a >1.4-fold increase over the clinical-stage compound Galunisertib (LY2157299) (IC50 = 56 nM) [1]. This higher potency may allow for lower working concentrations in cell-based assays, potentially reducing off-target or vehicle-related effects.
| Evidence Dimension | In vitro ALK5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ≤10 nM |
| Comparator Or Baseline | SB-431542 (94 nM) and Galunisertib (LY2157299) (56 nM) |
| Quantified Difference | At least 5.6-fold more potent than SB-431542; at least 1.4-fold more potent than Galunisertib |
| Conditions | Biochemical kinase assays |
Why This Matters
Higher potency can be critical for achieving full target engagement in complex biological systems while minimizing off-target liabilities associated with high compound concentrations.
- [1] AmBeed. (n.d.). TGFβRI/ALK5 Inhibitor Comparison Data. View Source
